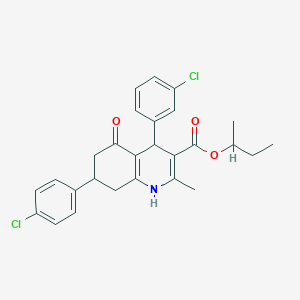![molecular formula C17H12N2O4 B5116036 methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate, also known as MCNVB, is a chemical compound used in scientific research. It belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a fluorescent probe for detecting biological molecules.
Mécanisme D'action
The mechanism of action of methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate is based on its ability to bind to specific biological molecules and emit fluorescence upon excitation with light. The fluorescence intensity and wavelength of emission are dependent on the properties of the bound molecule, allowing for the detection of specific targets. The binding of methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate to biological molecules is typically reversible, allowing for repeated measurements over time.
Biochemical and Physiological Effects
methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues at the concentrations typically used in research experiments. However, higher concentrations or prolonged exposure may lead to cytotoxicity or other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate in lab experiments are its high selectivity and sensitivity for biological molecules, as well as its ability to monitor changes in cellular processes. However, methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate also has some limitations, including its potential cytotoxicity at high concentrations and its limited compatibility with certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate. One area of interest is the development of new fluorescent probes based on the methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate structure with improved properties such as increased selectivity or sensitivity. Another area of research is the application of methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate in live-cell imaging to study dynamic cellular processes in real-time. Additionally, methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate could be used in combination with other imaging techniques such as electron microscopy or mass spectrometry to provide more comprehensive information about biological systems.
Méthodes De Synthèse
The synthesis of methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate involves the reaction of 4-nitrobenzaldehyde, malononitrile, and methyl benzoate in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction to form the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be increased through recrystallization.
Applications De Recherche Scientifique
Methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate is primarily used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. It has been shown to have high selectivity and sensitivity for these molecules, making it a valuable tool for studying their interactions and functions. methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate can also be used to monitor changes in cellular processes such as apoptosis and oxidative stress.
Propriétés
IUPAC Name |
methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-23-17(20)16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(9-7-12)19(21)22/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUSXROUDRWPJF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)


![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)

![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)